2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
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Description
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O4S2 and its molecular weight is 491.88. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16ClF3N2O2S
- Molecular Weight : 426.85 g/mol
- Key Functional Groups :
- Sulfonamide group
- Trifluoromethyl group
- Pyridazine moiety
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PPARγ Agonism : The compound has been identified as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. Activation of PPARγ has implications in the treatment of metabolic disorders and type 2 diabetes .
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the sulfonamide group enhances its ability to interact with enzymes involved in cancer cell signaling pathways .
Biological Activity Data
Case Studies and Research Findings
- PPARγ Binding Studies :
- Anticancer Efficacy :
- Pharmacogenomics Insights :
Discussion
The biological activity of this compound suggests a multifaceted role in metabolic regulation and cancer therapy. Its ability to act as a PPARγ agonist positions it as a candidate for treating metabolic syndromes, while its anticancer properties warrant further exploration in oncology.
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-9-8-15(23-24-17)11-2-5-13(6-3-11)25-31(28,29)16-10-12(18(20,21)22)4-7-14(16)19/h2-10,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAIIIAEIEMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.